N-benzyl-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-benzyl-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a synthetic small molecule featuring a dihydropyridinone core substituted with a 4-chlorophenylsulfanylmethyl group and a benzyl-acetamide side chain. The compound’s complexity arises from its fused heterocyclic system and the presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its reactivity and pharmacokinetic properties .
Properties
IUPAC Name |
N-benzyl-2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-28-21-13-25(14-22(27)24-12-16-5-3-2-4-6-16)18(11-20(21)26)15-29-19-9-7-17(23)8-10-19/h2-11,13H,12,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKETVORRKAXAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dihydropyridine core : Contributing to its biological activity.
- Chlorophenyl and sulfanyl groups : These substitutions are known to enhance pharmacological properties.
The biological activity of this compound primarily stems from its interaction with various biological targets, including:
- Enzymatic Inhibition : It has been noted for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Antimicrobial Activity : Exhibits moderate to strong antibacterial effects against specific strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Properties
Research indicates that compounds similar to N-benzyl derivatives have shown promise in anticancer activities. For instance, studies have demonstrated:
- Inhibition of Cancer Cell Growth : The compound's structural analogs have been tested on various cancer cell lines, showing significant cytotoxic effects .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties, revealing:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
These results suggest that the compound could be developed into a therapeutic agent against bacterial infections.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been documented:
- Acetylcholinesterase (AChE) : Significant inhibition was observed, indicating potential use in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Screening :
- Enzyme Inhibition Studies :
Comparison with Similar Compounds
Aromatic Substituents
Acetamide Side Chains
- N-Benzyl group (target compound): Enhances lipophilicity and may improve blood-brain barrier penetration compared to non-benzylated analogs (e.g., N-(2,4-dichlorophenyl) in ).
- Pyridinyl-triazole systems (–7): Introduce nitrogen-rich heterocycles, increasing hydrogen-bonding capacity and solubility in polar solvents .
Physicochemical Properties
- Solubility : The methoxy group in the target compound may improve aqueous solubility compared to dichlorophenyl analogs (), though the benzyl group counteracts this by increasing hydrophobicity .
Research Findings and Implications
- Enzyme Inhibition : Sulfanyl-containing compounds (e.g., –7) are often protease or kinase inhibitors, leveraging sulfur’s nucleophilicity for covalent binding.
- Metabolic Stability: The dihydropyridinone core may resist oxidative metabolism better than fully unsaturated systems (e.g., pyrazolo-pyrimidinones) due to reduced conjugation .
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling the sulfanyl-methyl-dihydropyridinone intermediate with benzyl-acetamide, analogous to methods for pyrido-pyrimidinones () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
